molecular formula C26H35P B14070080 (2-Phenylethenylidene)(2,4,6-tri-tert-butylphenyl)phosphane CAS No. 102150-16-3

(2-Phenylethenylidene)(2,4,6-tri-tert-butylphenyl)phosphane

Cat. No.: B14070080
CAS No.: 102150-16-3
M. Wt: 378.5 g/mol
InChI Key: RIDKNBCPBFWBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a tertiary phosphine compound characterized by its unique structure, which includes a phenylethenylidene group and a tris(1,1-dimethylethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the addition of P–H to unsaturated compounds, followed by reduction of phosphine oxides and related compounds . The reaction conditions often require the use of inert atmospheres and anhydrous solvents to prevent oxidation and hydrolysis of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism by which phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals, and the pathways involved often relate to the stabilization of reactive intermediates and the facilitation of bond formation and cleavage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tertiary phosphines such as tris(2-(trimethylsilyl)phenyl)phosphine and tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide .

Uniqueness

Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its specific structural features, which confer distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications where other phosphines may not perform as well .

Properties

CAS No.

102150-16-3

Molecular Formula

C26H35P

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C26H35P/c1-24(2,3)20-17-21(25(4,5)6)23(22(18-20)26(7,8)9)27-16-15-19-13-11-10-12-14-19/h10-15,17-18H,1-9H3

InChI Key

RIDKNBCPBFWBAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C=CC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.